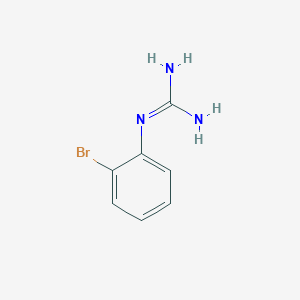

1-(2-Bromophenyl)guanidine

Description

Properties

IUPAC Name |

2-(2-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123375-81-5 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 1 2 Bromophenyl Guanidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure of 1-(2-bromophenyl)guanidine derivatives.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the study of this compound derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the bromophenyl ring and the protons associated with the guanidine (B92328) and other substituent groups.

For instance, in the ¹H NMR spectrum of (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine, distinct signals are observed that confirm its structure. preprints.orgpreprints.org The spectrum, recorded in CDCl₃ at 263K, shows a singlet at 12.33 ppm attributed to one of the NH protons, indicative of its involvement in a strong intramolecular hydrogen bond. preprints.orgpreprints.org The aromatic protons of the 2-bromophenyl group and the benzyl (B1604629) and benzoyl moieties appear as a series of multiplets and doublets in the range of 7.16 to 8.30 ppm. preprints.orgpreprints.org Specifically, a doublet at 7.69 ppm is characteristic of the proton ortho to the bromine atom on the phenyl ring. preprints.orgpreprints.org The methylene (B1212753) protons of the benzyl group are observed as a doublet at 4.84 ppm. preprints.orgpreprints.org

Furthermore, NMR studies have been used to investigate the E/Z isomerism in these compounds. preprints.org The presence of both isomers can be detected, and their relative proportions calculated from the integration of their respective ¹H NMR signals. preprints.org For example, in some derivatives, the Z isomer is found to be predominant. preprints.org Conformational changes, such as the conversion from a Z to an E isomer upon further bromination, have also been confirmed through detailed NMR analysis, including Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. preprints.org

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine in CDCl₃ at 263K

| Proton | Chemical Shift (ppm) | Multiplicity |

| NH | 12.33 | s |

| Aromatic CH | 8.30 | d |

| Aromatic CH | 7.69 | d |

| Aromatic CH | 7.50 | q |

| Aromatic CH | 7.43 | t |

| Aromatic CH | 7.41–7.34 | m |

| Aromatic CH | 7.31 | m |

| Aromatic CH | 7.16 | t |

| NH | 5.19 | t |

| N-CH₂ | 4.84 | d |

Data sourced from a study on bromated guanidines. preprints.orgpreprints.org

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

In the ¹³C NMR spectrum of (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine, the carbonyl carbon (C=O) of the benzoyl group appears at a characteristic downfield shift of 177.7 ppm. preprints.orgpreprints.org The guanidinic carbon (C=N) is observed at 158.1 ppm. preprints.orgpreprints.org The carbon atom attached to the bromine (C-Br) in the phenyl ring shows a signal at 121.2 ppm. preprints.orgpreprints.org The various aromatic carbons of the phenyl, benzyl, and benzoyl rings resonate in the typical region of 127.4 to 138.2 ppm. preprints.orgpreprints.org The methylene carbon (N-CH₂) of the benzyl group is found at 45.0 ppm. preprints.orgpreprints.org

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C=O | 177.7 |

| C=N | 158.1 |

| Aromatic C | 138.2 |

| Aromatic C | 137.8 |

| Aromatic C | 134.6 |

| Aromatic CH | 134.0 |

| Aromatic CH | 131.4 |

| Aromatic CH | 129.1 |

| Aromatic CH | 128.8 |

| Aromatic CH | 128.7 |

| Aromatic CH | 127.9 |

| Aromatic CH | 127.6 |

| Aromatic CH | 127.5 |

| Aromatic CH | 127.4 |

| C-Br | 121.2 |

| N-CH₂ | 45.0 |

Data sourced from a study on bromated guanidines. preprints.orgpreprints.org

X-ray Diffraction Studies for Solid-State Conformation

Conformational Analysis in Crystalline State

Single-crystal X-ray diffraction (SCXRD) studies have been crucial in confirming the solid-state conformation of this compound derivatives. For example, the SCXRD analysis of (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine revealed that the molecule crystallizes in a non-centrosymmetric trigonal space group, P3₂. preprints.org The study confirmed the Z conformation, which is stabilized by an intramolecular hydrogen bond between an NH group and the carbonyl oxygen, forming a pseudo-six-membered ring. preprints.org The guanidine group in this derivative exhibits a resonant structure, with C-N bond distances ranging from 1.330 Å to 1.357 Å. preprints.orgpreprints.org

In contrast, a polybrominated derivative was found to crystallize in a monoclinic space group, P2₁/c, and adopted an E conformation. preprints.org In this case, the C-N bond lengths of the guanidine core indicated a more localized double bond character, with lengths of 1.290(3) Å, 1.409(3) Å, and 1.348(3) Å for C7-N1, C7-N2, and C7-N3 respectively. preprints.org These X-ray diffraction studies provide unequivocal evidence for the conformational preferences of these molecules in the crystalline state and corroborate the findings from NMR studies regarding E/Z isomerism. preprints.org

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

For derivatives of this compound, mass spectrometry confirms the molecular weight and the presence of the bromine atom due to its characteristic isotopic pattern. In a study of (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine, Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI) showed a molecular ion peak (m/z) at 406. preprints.orgpreprints.org High-Resolution Mass Spectrometry with Electrospray Ionization (HRESI-MS) in the positive ion mode is also employed for accurate mass measurements, which helps in confirming the elemental composition. preprints.orgpreprints.org For instance, a polybrominated derivative of this compound showed a protonated molecule [M+H]⁺ at m/z 565.8898, and subsequent MS/MS experiments yielded fragment ions that were consistent with the expected structure. preprints.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectra of this compound derivatives exhibit characteristic absorption bands that are indicative of their functional groups. For example, the IR spectrum of a derivative, 3-[2-Amino-6-(2-bromophenyl)-pyrimidin-4-yl]-6-bromo-2H-chromen-2-one, shows a distinct N-H stretching vibration at 3355.91 cm⁻¹. ptfarm.pl In another study, the synthesis of new brominated guanidines was carried out using N-Bromosuccinimide (NBS) under IR irradiation, highlighting the role of this spectroscopic range in synthetic applications. preprints.org The IR spectra of various guanidine derivatives typically show absorption bands for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations. semanticscholar.orgarkat-usa.org For instance, the IR spectrum of a 1,2,5-trisubstituted imidazole (B134444) containing a bromophenyl group displayed characteristic C=O and C=N stretching frequencies at 1727 cm⁻¹ and 1549 cm⁻¹ respectively. arkat-usa.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1-(2-Bromophenyl)guanidine, DFT calculations provide a robust framework for understanding its geometry, spectroscopic properties, and reactivity.

The first step in the theoretical analysis of this compound involves optimizing its molecular geometry to find the lowest energy conformation. This process is typically performed using DFT methods, such as B3LYP or M06-2X, with basis sets like 6-31G(d,p) or 6-311+G*. researchgate.netmdpi.comnih.gov The optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface.

Electronic structure analysis focuses on the distribution of electrons within the molecule, often visualized through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting chemical reactivity. nih.gov The electron-withdrawing nature of the bromine atom can lower the energy of both HOMO and LUMO, affecting the molecule's ability to act as an electron donor or acceptor. Furthermore, studies on related halogenated phenylguanidines suggest that the bromine atom could participate in halogen bonding, an interaction that could influence its binding mechanisms in biological systems. mdpi.com

| Parameter | Description | Typical Method of Analysis | Expected Influence of 2-Bromo Group |

| Bond Lengths | Distances between bonded atoms (e.g., C-N, C-Br, N-H). | DFT Geometry Optimization | Elongation or shortening due to electronic and steric effects. |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C, N-C-N). | DFT Geometry Optimization | Distortion from ideal values to accommodate the bulky bromine atom. |

| Dihedral Angles | Torsional angle describing the rotation around a bond (e.g., C-C-N-C). | DFT Geometry Optimization | Significant rotation of the phenyl ring relative to the guanidine (B92328) plane. |

| HOMO/LUMO Energy | Energy of the highest occupied and lowest unoccupied molecular orbitals. | DFT Electronic Structure Calculation | Lowering of orbital energies due to the inductive effect of bromine. |

| Mulliken Charges | Distribution of partial charges on each atom in the molecule. | Population Analysis (e.g., Mulliken, NBO) | Increased positive charge on adjacent carbons; negative charge on bromine. |

This table presents typical parameters analyzed in DFT studies of substituted guanidines. Specific values for this compound require dedicated computational runs.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths. researchgate.net Vibrational frequencies from infrared (IR) and Raman spectra can also be calculated. These theoretical spectra help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=N imine stretching, and aromatic C-C vibrations. While specific predicted spectroscopic data for this compound are not prominently available in current literature, the methodology is standard in the computational analysis of new compounds.

The guanidine group is known for its strong basicity. nih.gov Computational methods are crucial for quantifying this property through parameters like proton affinity (PA) and gas-phase basicity (GB). These values are determined by calculating the energy change associated with the protonation of the molecule in the gas phase. nih.gov

For phenylguanidines, protonation typically occurs at the imino nitrogen atom, leading to a resonance-stabilized guanidinium (B1211019) cation. researchgate.netnih.gov The basicity is influenced by substituents on the phenyl ring. The 2-bromo substituent is expected to decrease the basicity of the guanidine moiety due to its electron-withdrawing inductive effect, which destabilizes the resulting positive charge on the guanidinium ion. However, steric effects from the ortho-substituent can also play a complex role by affecting the planarity and solvation of the cation. acs.org Studies on 2-(arylimino)imidazolidines, which contain a guanidine core, have shown that ortho-halogen substituents are a key factor in modulating basicity, and computational models are essential for dissecting these electronic and steric contributions. acs.org

DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating the activation energy, or energy barrier, which determines the reaction rate. nih.govacs.org

For this compound, this could involve studying its synthesis, decomposition, or its interaction with other molecules. For instance, in the context of its biological activity, DFT could be used to model its binding to a target protein. Calculations on similar compounds have shown that halogen substituents can form halogen bonds with Lewis bases in a protein binding site, which would influence the binding affinity and mechanism. mdpi.com The energy barrier for conformational changes, such as the rotation of the phenyl ring, can also be calculated to understand the molecule's dynamic behavior. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational dynamics, solvent effects, and interactions with other molecules. mdpi.comconsensus.app

For this compound, MD simulations could be employed to explore its conformational landscape in different environments (e.g., in a vacuum, in water, or bound to a receptor). These simulations can reveal the stability of different conformers, the flexibility of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods, including DFT, can be used to calculate BDEs, providing a measure of bond strength. For this compound, calculating the BDE for various bonds (e.g., C-N, N-H, C-Br) would offer insights into its thermal stability and potential degradation pathways. While specific BDE studies on this compound are not found in the reviewed literature, the general approach involves calculating the energies of the parent molecule and the resulting radicals after bond cleavage. Such data is fundamental for understanding chemical stability and reactivity under various conditions.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

Studies have explored the interaction of guanidine derivatives with various biological targets. For instance, in the context of anti-leishmanial drug development, molecular docking has been used to investigate the binding of guanidine compounds to cysteine proteases, which are crucial for the parasite's survival. nih.govmdpi.com The docking results, often expressed as a score, indicate the stability of the predicted interaction, with lower energy values suggesting greater stability. mdpi.com

In one study, a series of guanidine derivatives were docked against the Leishmania mexicana cysteine protease B (LmCPB). The analysis of the docking poses revealed key interactions between the ligands and the active site residues of the enzyme. nih.gov Similarly, docking studies of guanidine-1,2,3-triazole hybrids with the cyclooxygenase-2 (COX-2) enzyme have been performed to understand their anti-inflammatory activity. researchgate.netrkmmanr.org These studies help in rationalizing the observed biological activities and provide a basis for designing more potent inhibitors.

While specific docking studies solely on this compound are not extensively detailed in the provided results, the general principles of ligand-target interactions for guanidine-containing compounds are well-established. These interactions often involve hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking or arene-cation interactions, depending on the specific ligand and target. nih.govresearchgate.netrkmmanr.orgnih.gov

The following table summarizes the types of interactions observed in docking studies of related guanidine compounds:

| Compound Class | Target Enzyme | Key Interactions Observed |

| Guanidine Derivatives | Leishmania Cysteine Protease | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Guanidine-1,2,3-triazole Hybrids | Cyclooxygenase-2 (COX-2) | Hydrogen bonding, Hydrophobic interactions researchgate.netrkmmanr.org |

| Quinoline (B57606) Derivatives | HIV Reverse Transcriptase | Hydrophobic interactions, Hydrogen bonding nih.gov |

| Coumarin-pyrimidine Hybrids | α-Amylase, α-Glucosidase | Hydrogen bonding, π-π stacking nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for biological activity. nih.govsemanticscholar.orgnih.gov

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are employed in computational drug design. nih.govsemanticscholar.org 2D-QSAR models use descriptors that are calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. semanticscholar.orgnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structure of the molecules to derive steric and electrostatic field descriptors. nih.govfrontiersin.org

The development of a QSAR model typically involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive ability. mdpi.comsemanticscholar.orgfrontiersin.org

QSAR studies aim to establish a correlation between molecular descriptors and the biological activity of a series of compounds. mdpi.comvu.nl These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. By identifying the descriptors that are significantly correlated with activity, researchers can gain insights into the mechanism of action and design more potent compounds.

For instance, a 3D-QSAR study on tricyclic guanidine analogues as anti-malarial agents revealed that both steric and electrostatic fields contributed to the biological activity, with steric interactions being the dominant factor. frontiersin.org In another study on EGFR inhibitors, a 2D-QSAR model was developed with high prediction accuracy, and a 3D-QSAR model was used to predict the activity of the inhibitors. nih.gov

While a specific QSAR study focused solely on this compound is not available in the search results, the methodologies are applicable. A QSAR analysis of a series of phenylguanidine derivatives would likely involve calculating various descriptors for each compound and correlating them with their measured biological activity against a specific target. The presence of the bromine atom on the phenyl ring would influence several descriptors, such as hydrophobicity, electronic properties, and steric bulk, which in turn would affect the biological activity.

The following table provides an overview of common molecular descriptors used in QSAR studies:

| Descriptor Type | Examples |

| Electronic | Partial atomic charges, Dipole moment |

| Steric | Molecular volume, Surface area, van der Waals parameters |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

Conformational Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and understand the factors that govern their relative energies.

Guanidine derivatives can exist as different isomers due to tautomerism within the guanidine group and Z/E isomerism around the C=N double bond. preprints.orgresearchgate.netrsc.org The position of the double bond can shift, leading to different tautomers. For each tautomer, the substituents around the C=N bond can be arranged in either a Z (zusammen) or E (entgegen) configuration. preprints.orgresearchgate.net

A study on N,N'-bis-aryl-N''-acylguanidines showed that these compounds can exist in at least six potential isomeric forms due to tautomerism and E/Z isomerism. researchgate.netrsc.org The relative stability of these isomers is influenced by intramolecular hydrogen bonding. rsc.org

In the case of brominated benzoylguanidines, low-temperature NMR studies have been used to investigate the E/Z isomerism. preprints.orgpreprints.org It was observed that the introduction of additional bromine atoms into the aniline (B41778) ring can promote a conformational change from the Z to the E isomer. preprints.org For example, while (Z)-N-benzoyl-N'-benzyl-N''-(2-bromophenyl)guanidine (a related compound) exists predominantly as the Z isomer, further bromination can lead to an increase in the proportion of the E isomer. preprints.orgpreprints.org This conformational change is proposed to occur through a mechanism involving rotation around the N-C bond after the addition of bromine. preprints.org

The table below shows the observed isomer ratios for a related brominated guanidine compound at low temperature: preprints.org

| Compound | Z Isomer (%) | E Isomer (%) |

| LQOF-G2 (contains a 4-bromophenyl group) | 84.7 | 15.3 |

| LQOF-G35 (contains a 2-bromophenyl group) | 98 | 2 |

| LQOF-G35-Br (tribrominated derivative) | 44 | 56 |

This data illustrates the significant impact of substitution on the conformational preference of guanidine derivatives. The conformational state of this compound itself would likely be influenced by the electronic and steric effects of the bromine substituent and the potential for intramolecular hydrogen bonding.

Reactivity and Reaction Mechanisms of 1 2 Bromophenyl Guanidine Analogues

Nucleophilic Reactivity of the Guanidine (B92328) Moiety

The guanidine group is well-recognized for its strong basicity and high nucleophilicity. ineosopen.orgresearchgate.net This reactivity stems from the delocalization of electron density across the three nitrogen atoms surrounding a central carbon atom, which can be represented by resonance structures. ineosopen.orgd-nb.info The guanidine moiety can act as both a nucleophile and an electrophile, depending on the specific chemical environment. d-nb.info

The nucleophilic character of the guanidine functionality is evident in its participation in various reactions:

Acyl Transfer Reactions: Guanidines are efficient catalysts for acyl transfer reactions. rsc.orgbath.ac.ukrsc.org

Michael Additions: Guanidines can react as nucleophiles with Michael acceptors. ineosopen.orgresearchgate.net

Additions to Unsaturated Compounds: The aminal function within the guanidine structure can act as a nitrogen nucleophile in additions to unsaturated compounds. ineosopen.org

Alkylation and Acylation: The guanidine moiety readily undergoes alkylation and acylation reactions. ineosopen.org

The nucleophilicity of guanidines can be influenced by their structure. For instance, bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) exhibit greater nucleophilicity than acyclic or other cyclic counterparts like 4-(dimethylamino)pyridine (DMAP). researchgate.net

In the context of preparing N-aryl-N'-carboalkoxy guanidines, resin-bound guanidines have been shown to be sufficiently nucleophilic to react with electrophiles such as sulfonyl and acyl chlorides. tandfonline.com

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring of 1-(2-Bromophenyl)guanidine introduces a site for various substitution and coupling reactions.

Further bromination of brominated guanidine compounds can be achieved using reagents like N-Bromosuccinimide (NBS). For example, the reaction of a monobrominated guanidine with NBS under infrared irradiation can lead to the introduction of additional bromine atoms onto the aniline (B41778) ring. preprints.orgpreprints.orgpreprints.org This process can even induce conformational changes in the molecule. preprints.orgpreprints.org The use of NBS for bromination is advantageous due to its commercial availability and stability. preprints.org

The following table summarizes a representative bromination reaction:

| Starting Material | Reagent | Conditions | Product | Reference |

| Monobrominated guanidine | N-Bromosuccinimide (NBS) | IR irradiation (120-150 Watts), Dichloromethane, 12h | Tribrominated guanidine | preprints.orgpreprints.org |

It's noteworthy that aryl and heteroaryl boronic acids can also be converted to their corresponding bromo-arenes using NBS in a highly regioselective manner. organic-chemistry.org

Cyclization Reactions Leading to Guanidine-Containing Heterocycles

This compound and its analogues are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds through cyclization reactions.

Guanidine-1,2,3-triazole hybrid derivatives can be synthesized through a multi-step process. One approach involves an organocatalytic enolate-mediated azide-carbonyl [3+2] cycloaddition to form a highly functionalized triazole core. tandfonline.comresearchgate.net Subsequent reaction of the resulting 1,4,5-trisubstituted 1,2,3-triazole carboxylates with guanidine in a strongly basic environment facilitates a nucleophilic attack by the guanidine to yield N-carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. researchgate.netrkmmanr.org

Another method involves the reaction of nitrile imines, generated in situ from chlorohydrazones, with guanidine derivatives. This [3+2] cycloaddition reaction proceeds with complete regioselectivity to afford 3-amino-1,2,4-triazole derivatives. researchgate.net

The reaction of substituted chalcones with guanidine hydrochloride in the presence of a base and hydrogen peroxide can lead to the formation of 2-amino-5-aryl-5-benzyl-3,5-dihydro-4H-imidazol-4-ones. researchgate.net

Pyrimidines can be synthesized through the condensation of guanidines with bis-electrophiles. For example, the reaction of guanidine hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions in trifluoroethanol yields 2-aminopyrimidines. nih.gov The Biginelli reaction, a multicomponent reaction involving a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) (or guanidine), is a classic method for synthesizing dihydropyrimidones, which can be further transformed. nih.gov

The following table provides examples of cyclization reactions:

| Reactants | Product Heterocycle | Key Conditions | Reference |

| 1,4,5-trisubstituted 1,2,3-triazole carboxylates, Guanidine | 1,2,3-Triazole-guanidine conjugate | Strongly basic environment | researchgate.netrkmmanr.org |

| Nitrile imines, Guanidine derivatives | 3-Amino-1,2,4-triazole | Basic conditions (Et3N) | researchgate.net |

| Substituted chalcone (B49325), Guanidine hydrochloride | Imidazolone | KOH, H2O2, reflux | researchgate.net |

| Guanidine hydrochloride, 1,1,3,3-tetramethoxypropane | 2-Aminopyrimidine (B69317) | Microwave, 160 °C, trifluoroethanol | nih.gov |

Decomposition Pathways (General Guanidines)

The decomposition of guanidine and its salts, such as guanidinium (B1211019) nitrate (B79036), has been studied to understand their stability. The decomposition of guanidinium nitrate is believed to proceed through dissociation into nitric acid and guanidine in the gas phase. researchgate.neturi.edu These products can then react further. researchgate.net

Several decomposition pathways for guanidine itself have been investigated through quantum chemistry calculations, including: jes.or.jp

Monomolecular reaction: Guanidine isomerizes via intramolecular hydrogen transfer and then decomposes to cyanamide (B42294) (HNCNH) and ammonia (B1221849) (NH3). jes.or.jp

Bimolecular reaction: Two guanidine molecules react to form a dimer, which then decomposes. jes.or.jp

Cation-neutral bimolecular reaction: This pathway has a higher energy barrier and is considered less likely. jes.or.jp

The most plausible decomposition mechanism for guanidine nitrate is suggested to be a nitric acid-catalyzed monomolecular decomposition. jes.or.jp In biological systems, guanidine can be degraded by enzymes. The guanidine carboxylase pathway and the guanidinase pathway are two known routes for guanidine catabolism, ultimately leading to ammonia and carbon dioxide. researchgate.netnih.gov

Structure Activity Relationships Sar in Bromophenyl Guanidine Derivatives

Influence of Bromine Position on Activity

The position of the bromine atom on the phenyl ring is a critical determinant of the biological activity of bromophenyl guanidine (B92328) derivatives. This influence stems from a combination of steric and electronic effects that alter the molecule's shape, electron distribution, and ability to bind to its target. Halogens like bromine are deactivating ortho-, para- directors in electrophilic aromatic substitution, a property that arises from the interplay between their strong electron-withdrawing inductive effect and their electron-donating resonance effect. masterorganicchemistry.comlibretexts.orglibretexts.org

The placement of a bromine atom at the ortho (position 2) versus the para (position 4) position can lead to significant differences in biological efficacy.

Electronic Effects : The bromine atom exerts a strong inductive electron-withdrawing effect due to its high electronegativity, while also donating electron density to the aromatic ring through resonance. libretexts.org These electronic influences affect the pKa of the guanidine group and the hydrogen-bonding potential of the entire molecule. While the inductive effect deactivates the ring, the resonance effect directs incoming groups to the ortho and para positions. libretexts.orglibretexts.org The relative impact of these effects can differ based on the bromine's position, thereby influencing interactions with biological targets. For instance, in one study, substituting a 4-chloro (para) with a 4-bromo (para) in a diaryl guanidinium (B1211019) derivative led to a four-fold increase in cytotoxic activity, indicating the specific electronic and steric properties of the para-halogen are key to its interaction with a Lewis base in the protein binding site. nih.gov

The differential activity between ortho and para isomers is highly target-dependent. Research on polybrominated compounds has revealed that substitution of both para positions with bromine can significantly reduce activity at ryanodine (B192298) receptors compared to analogs with fewer or no para-substituents. nih.gov This highlights that for some biological interactions, the larger size of bromine at the para position may introduce unfavorable steric interference. nih.gov

Impact of Other Substituents on the Aromatic Ring

The introduction of other chemical groups onto the bromophenyl ring can further modulate the molecule's activity. These substituents alter the electronic and steric profile of the compound, influencing its potency and target selectivity. numberanalytics.com The effects can be broadly categorized as inductive and resonance effects. libretexts.org

Electron-Withdrawing Groups (EWGs) : Groups like nitro (–NO2), cyano (–CN), and carbonyl (–COR) are powerful EWGs that decrease the electron density of the aromatic ring through both inductive and resonance effects. libretexts.orgsci-hub.se This can significantly lower the pKa of the guanidine moiety, making it less basic. sci-hub.se In a study of guanidine derivatives targeting Leishmania infantum, compounds with an electron-withdrawing nitro or bromo group on the aniline (B41778) moiety were found to be potent and selective, highlighting the importance of reduced electron density in that context. researchgate.net

Electron-Donating Groups (EDGs) : Substituents such as alkyl (–R), hydroxyl (–OH), and alkoxy (–OR) groups donate electron density to the ring, primarily through resonance (for OH and OR) or induction (for alkyl groups). libretexts.org This increases the ring's nucleophilicity and can raise the pKa of the guanidine group. sci-hub.se

Halogens : Besides bromine, other halogens can be used as substituents. In a series of diaryl guanidinium derivatives, replacing a 4-chloro substituent with a 4-bromo atom enhanced activity, while the presence of a 2-fluoro and 4-iodo substituent resulted in similar activity to the lead compound. nih.gov This demonstrates that the size, electronegativity, and polarizability of the halogen all contribute to the interaction.

A study on benzyl (B1604629) and phenyl guanidine derivatives as antimicrobial agents found that a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the highest potency, indicating that a specific combination of electron-withdrawing groups at particular positions can be highly beneficial for activity. mdpi.comnih.gov

| Substituent Group | General Effect | Example from Literature | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| -Br (at para position) | Electron-withdrawing, deactivating | Replacement of 4-Cl with 4-Br in a diaryl guanidinium | Four-fold increase in cytotoxic activity | nih.gov |

| -NO2 | Strongly electron-withdrawing | Nitro group on an aniline moiety of a guanidine derivative | Considered a good drug prototype against T. cruzi | researchgate.net |

| -CF3 | Strongly electron-withdrawing, lipophilic | 3-CF3 substituent on a diaryl guanidinium derivative | Absence of the group led to decreased activity | nih.gov |

| 2-Cl, 3-CF3 (on benzyloxy group) | Electron-withdrawing | Benzyl guanidine derivative 9m | Best potency against S. aureus and E. coli | mdpi.comnih.gov |

Role of the Guanidine Core in Biological Recognition

The guanidine group is not merely a linker but is often the primary anchor for biological activity. In its protonated form, the guanidinium cation, it is stabilized by resonance, resulting in a planar, Y-shaped structure with a delocalized positive charge. sci-hub.se This unique structure enables it to engage in multiple, high-affinity interactions with biological targets. researchgate.netjocpr.com

The guanidinium group's ability to form strong non-covalent interactions, such as multipoint hydrogen bonds and electrostatic charge pairing, is central to its role in molecular recognition. sci-hub.seresearchgate.net It is particularly effective at binding to anionic groups like carboxylates, phosphates, and sulfates, which are common in enzyme active sites and on the surface of receptors. sci-hub.seresearchgate.net The amino acid arginine, which contains a guanidine group, is a testament to its importance in nature, playing a key role in protein structure and function, including enzyme catalysis and the recognition of anionic substrates. researchgate.net

The significance of the guanidine core is highlighted in numerous studies:

In peptides derived from the HIV Tat protein, the arginine residues' guanidinium groups are crucial for both RNA recognition and cellular uptake. Replacing arginine with residues that lack the guanidinium group (like citrulline or lysine) alters these biological functions, and the effect is dependent on the position of the substitution. nih.gov

For a series of potent TRPV1 antagonists, deactivation of the guanidinium group or its replacement with a simpler primary amine led to a significant drop in inhibitory activity. sci-hub.se

The guanidine moiety is a common feature in the design of antibacterial agents and is present in established antibiotics like streptomycin (B1217042) and trimethoprim. researchgate.net

These findings underscore that the guanidine group's charge and hydrogen-bonding capabilities are often indispensable for the compound's biological recognition and subsequent activity. researchgate.netnih.gov

Hydrophobic and Lipophilic Effects on Potency

The interplay between the hydrophilic guanidine core and a lipophilic aromatic portion is a common strategy in drug design.

Potent TRPV1 antagonists have been developed that incorporate two different hydrophobic groups (indole and 2,4-dichlorophenethyl) in addition to the essential guanidinium group. sci-hub.se

In a series of anticancer diaryl guanidinium derivatives, the presence of a bulky and lipophilic trifluoromethyl (–CF3) group was found to be beneficial for activity. nih.gov

Antimicrobial compounds containing a hydrophobic xanthone (B1684191) core and lipophilic side chains attached to cationic amino acids displayed very promising activity against multidrug-resistant bacteria. researchgate.net

Applications in Organic Synthesis and Catalysis

Role as Organic Superbases and Nucleophiles

Guanidines are recognized as strong organic bases, and in some cases, can be classified as superbases. e-bookshelf.denih.gov This high basicity stems from the delocalization of the positive charge in the corresponding protonated form, the guanidinium (B1211019) ion, across the three nitrogen atoms. While often utilized for their basic properties, there is growing evidence that amidines and guanidines can also function as potent nucleophiles. bath.ac.uk The nucleophilic character of the guanidine (B92328) nitrogen can be harnessed in various chemical transformations.

The bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) serves as a well-studied example of a guanidine-based organocatalyst. nih.govresearchgate.net Mechanistic studies have shown that TBD can act as a nucleophilic catalyst in reactions such as the amidation of esters. researchgate.net In this process, TBD reacts with the ester to form an acyl-TBD intermediate, which then acylates the amine to produce the final amide product. researchgate.net This demonstrates the dual role of guanidines as both strong bases and effective nucleophiles. The presence of the 2-bromophenyl substituent in 1-(2-Bromophenyl)guanidine can modulate these basic and nucleophilic properties through electronic and steric effects, influencing its reactivity and catalytic activity.

Catalytic Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com Guanidines and their salts have proven to be valuable in MCRs, acting as catalysts or as reagents themselves. tubitak.gov.trresearchgate.nettubitak.gov.tr Guanidinium salts, for instance, are considered environmentally friendly catalysts for certain MCRs. researchgate.nettubitak.gov.tr

Guanidine hydrochloride has been demonstrated as a highly effective catalyst for the three-component Strecker reaction, which is used to synthesize α-aminonitriles. researchgate.netresearchgate.net This highlights the ability of guanidine derivatives to facilitate the formation of carbon-carbon and carbon-nitrogen bonds in a single pot. The catalytic activity of guanidines in these reactions is often attributed to their ability to activate substrates through hydrogen bonding or by acting as a Brønsted acid or base. researchgate.net The specific structure of this compound, with its potential for both hydrogen bonding and specific steric interactions, makes it a candidate for exploration as a catalyst in various MCRs, potentially leading to novel and efficient synthetic methodologies.

Reagents for Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. organic-chemistry.org Guanidines are frequently employed as key building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. tubitak.gov.tr The reaction of guanidines with various precursors can lead to the formation of diverse ring systems.

For example, guanidines are used in the synthesis of pyrimidines, a class of heterocycles with significant biological activity. researchgate.nettubitak.gov.tr One-pot syntheses of 2-aminopyrimidines have been achieved through the multicomponent reaction of aldehydes, ketones, and a guanidine source. researchgate.nettubitak.gov.tr Additionally, guanidines react with chalcones in the presence of an oxidizing agent to yield imidazolones or pyrimidines. researchgate.net The reaction of hydrazonoyl halides with guanidine derivatives can also lead to the formation of 1,2,4-triazoles. arabjchem.org The 2-bromophenyl group in this compound can serve as a handle for further functionalization of the resulting heterocyclic products through cross-coupling reactions, offering a pathway to a diverse library of compounds.

Use in Peptide Chemistry and Bioconjugation

The unique properties of the guanidinium group have led to its application in peptide chemistry and bioconjugation. bachem.com Bioconjugation involves the linking of two biomolecules or the attachment of a synthetic molecule to a biological target. bachem.com The guanidinium group, being a key feature of the amino acid arginine, is known to facilitate cell penetration.

Advanced Research Considerations and Future Perspectives

Development of Bioconjugates for Enhanced Activity and Delivery

A key strategy to improve the therapeutic index of guanidine (B92328) derivatives is through bioconjugation, a process that links the active compound to another molecule to enhance its delivery and activity. Guanidinium-rich molecules, known as molecular transporters, can be conjugated with drugs or probes to facilitate their entry into cells. nih.govnih.gov This approach is particularly valuable for delivering biologics like peptides, proteins, and oligonucleotides, which often have intracellular targets but poor membrane permeability. nih.gov The conjugation can be designed to be either permanent or cleavable, where the active drug is released from the transporter once inside the cell. nih.govnih.gov This strategy not only improves cellular uptake but can also alter the physical properties of a drug, potentially overcoming issues like efflux-mediated resistance. acs.org

Cell-penetrating peptides (CPPs) are short peptides, typically 5 to 30 amino acids long, renowned for their ability to transport various molecular cargoes across cellular membranes. mdpi.comstrath.ac.uk A defining feature of many potent CPPs is the presence of multiple arginine residues, whose guanidinium (B1211019) side chains are crucial for cellular uptake. strath.ac.uknih.gov The positively charged guanidinium groups interact with negatively charged components on the cell surface, such as heparan sulfates and phosphates, initiating internalization. nih.govmdpi.com

Conjugating guanidine compounds to CPPs represents a promising strategy to enhance the intracellular concentration and, consequently, the therapeutic activity of the guanidine moiety. mdpi.comresearchgate.net For instance, the bioconjugation of the guanidine compound GVL1 with the CPP TAT resulted in a molecule with significantly enhanced leishmanicidal activity against Leishmania amazonensis and Leishmania infantum compared to the individual components. mdpi.commdpi.com The CPP facilitates the passage of the guanidine compound across the parasite's membrane, increasing its access to intracellular targets. mdpi.comresearchgate.net This approach not only boosts efficacy but has also been shown to improve the selectivity index, meaning the conjugate is more toxic to the parasite than to host cells, a critical aspect in drug development. researchgate.netmdpi.com

Exploration of Novel Guanidine Hybrid Derivatives

The creation of hybrid molecules, which combine the guanidine scaffold with other pharmacologically active moieties in a single chemical entity, is a burgeoning area of research. This approach aims to develop compounds with dual or synergistic modes of action, potentially leading to enhanced therapeutic efficacy or the ability to overcome drug resistance. nih.gov

Researchers have successfully synthesized and evaluated various guanidine hybrid derivatives with a range of biological activities:

Antimicrobial Hybrids: Sulfaguanidine has been hybridized with pyridine-2-one derivatives to create dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), showing activity against multidrug-resistant bacteria. nih.gov

Anti-inflammatory and Antioxidant Hybrids: A library of guanidine-1,2,3-triazole hybrid derivatives was synthesized and found to possess promising anti-inflammatory and antioxidant properties. tandfonline.com

Anticancer Hybrids: Novel pyridazin-3(2H)-one-based guanidines have been explored as potential DNA minor groove binders with antiproliferative activity in several cancer cell lines. acs.org Similarly, new compounds incorporating an aminoguanidine (B1677879) structure and a thiazole (B1198619) ring have been synthesized and evaluated for their anticancer effects. bohrium.com

The rationale behind these hybrids is to combine the unique properties of the guanidine group with the established activities of other pharmacophores, leading to new therapeutic agents with improved profiles. nih.govtandfonline.com

Targeting Specific Biological Pathways

Guanidine derivatives exert their therapeutic effects by interacting with a wide array of biological targets. nih.govsci-hub.se Their highly basic and resonance-stabilized nature allows them to bind to various enzymes and receptors, modulating their function. sci-hub.se Research is increasingly focused on designing guanidine compounds that selectively target specific pathways implicated in disease.

Guanidine-based compounds have been shown to modulate several key pathways:

Ion Channels and Exchangers: Guanidine derivatives can act as inhibitors of the Na+/H+ exchanger, a target relevant in various cardiovascular and neurological conditions. nih.govsci-hub.se Some have also been found to block ion channels in the cell membranes of parasites like Trypanosoma cruzi. preprints.org

Enzyme Inhibition: The guanidine moiety is a key feature in inhibitors of various enzymes. For example, guanidine hybrids have been designed to inhibit bacterial DNA gyrase and DHFR. nih.gov Other derivatives act as inhibitors of nitric oxide synthase (NOS) and β-Secretase, which is implicated in Alzheimer's disease. sci-hub.setandfonline.com

Receptor Modulation: Guanidine derivatives can act as ligands for a variety of receptors. They have been developed as antagonists for histamine (B1213489) H3 receptors, muscarinic M2/M4 receptors, and neuropeptide Y (NPY) Y5 receptors, which are involved in neurotransmission, cognition, and appetite regulation. sci-hub.senih.gov

Nucleic Acid Interaction: Dicationic guanidine derivatives, particularly bis-guanidiniums, are explored as DNA minor groove binders, a strategy aimed at disrupting DNA replication and transcription in cancer cells. acs.org

The ability to fine-tune the structure of guanidine derivatives allows for the development of highly specific agents that can modulate these pathways for therapeutic benefit. sci-hub.seontosight.ai

Addressing Drug Resistance and Toxicity in Guanidine-Based Therapeutics

While potent, the development of resistance and potential toxicity are significant hurdles for many therapeutic agents, including guanidine-based compounds.

Drug Resistance: The rise of multidrug-resistant (MDR) pathogens is a global health crisis. nih.govnih.gov Guanidine compounds offer a promising avenue for developing new antimicrobials. Their proposed mechanism often involves interaction with and disruption of the bacterial membrane, a target to which resistance is less likely to develop compared to specific enzymes. nih.govnih.gov Furthermore, combination therapy strategies are being explored. For example, a guanidinium derivative combined with silver nanoparticles in a hybrid gel was effective against biofilms of multidrug-resistant bacteria. rsc.org Conjugating drugs to guanidinium-rich transporters is another powerful strategy to overcome efflux-based resistance in cancer, as the conjugate's properties are altered, allowing it to evade the cell's export pumps. acs.orgacs.org

Toxicity: The toxicity of guanidine compounds is a critical consideration. Guanidine itself is considered toxic upon ingestion and is a significant irritant to the skin, eyes, and lungs. pnnl.govresearchgate.net Some derivatives, like dodecylguanidine (B90949) hydrochloride (DGH), have shown high cytotoxicity. nih.gov The high basicity of the guanidinium group, while key to its biological activity, can also contribute to toxicity. strath.ac.uk

Strategies to mitigate toxicity include:

Structural Modification: Developing analogues and mimetics of the guanidinium group that retain the desired hydrogen-bonding profile but have reduced basicity is an active area of research. strath.ac.uk

Bioconjugation: As seen in antileishmanial research, conjugating a guanidine compound to a CPP can lead to a higher selectivity index, indicating lower toxicity to host cells compared to the target pathogen. researchgate.netmdpi.com

Targeted Delivery: Developing systems that deliver the guanidine therapeutic specifically to the diseased tissue or cell can minimize systemic exposure and associated side effects. acs.org

Emerging Synthetic Routes and Green Chemistry Approaches

The synthesis of guanidine derivatives is continuously evolving, with a growing emphasis on efficiency, selectivity, and environmental sustainability. Traditional methods for guanidine synthesis can require harsh conditions or multi-step processes.

Recent advancements include:

Microwave-Assisted Synthesis: A one-pot, microwave-assisted synthesis of substituted guanidine derivatives has been developed using water as a green solvent. This method significantly reduces reaction times (from hours to minutes) and utilizes more environmentally benign conditions compared to conventional heating. jocpr.comresearchgate.net

Organocatalysis: The synthesis of guanidine-triazole hybrids has been achieved via organocatalytic enolate-mediated cycloaddition, demonstrating a modern approach to constructing complex hybrid molecules. tandfonline.com

Sustainable Solvents: Researchers have successfully synthesized guanidines using ethereal green solvents like 2-MeTHF or CPME at room temperature and without the need for a protective atmosphere. This approach is more environmentally friendly and amenable to larger-scale synthesis. rsc.org

Catalyst Development: Guanidine hydrochloride has been used as a novel and efficient catalyst for the synthesis of vinyl aryl ethers in a water-acetone solvent system, showcasing a green approach to O-vinylation. tubitak.gov.tr Additionally, guanidine itself has been synthesized and deposited on bacterial cellulose (B213188) to create a green heterogeneous catalyst for transesterification reactions. mdpi.com

These emerging routes highlight a shift towards more sustainable and efficient chemical manufacturing, which is crucial for the future development and production of guanidine-based pharmaceuticals like 1-(2-Bromophenyl)guanidine.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)guanidine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 2-bromoaniline derivatives and cyanamide under controlled acidic conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. Purity is validated using HPLC (≥98% purity) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Recrystallization in ethanol-water mixtures reduces impurities like unreacted precursors or brominated byproducts .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and guanidine NH signals (δ 6.5–8.0 ppm, broad).

- FT-IR : N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹).

- HRMS : Molecular ion peak at m/z 230.0 (calculated for C₇H₈BrN₃). Cross-validation with known analogs (e.g., 1-(3-Fluorophenyl)guanidine) ensures structural consistency .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (N₂/Ar) at 2–8°C minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect degradation products like debrominated guanidine derivatives .

Advanced Research Questions

Q. How can this compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

- Methodological Answer :

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., trypsin or nitric oxide synthase) to determine IC₅₀ values.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Compare binding modes with structurally related inhibitors (e.g., 1-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or crystallinity. Systematic solubility profiling in DMSO, water (buffered at pH 3–10), and ethanol at 25°C/37°C clarifies trends. Dynamic Light Scattering (DLS) identifies aggregation states. Cross-referencing with analogs (e.g., 1-(2,6-dimethylphenyl)guanidine) contextualizes results .

Q. How can the environmental impact of this compound be assessed?

- Methodological Answer :

- Soil adsorption studies : Apply batch equilibration techniques with Freundlich isotherm modeling to estimate Kf values.

- Photodegradation assays : Expose aqueous solutions to UV light (254 nm) and quantify degradation via LC-MS.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute toxicity .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound derivatives?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring.

- Activity cliffs : Use hierarchical clustering of IC₅₀ data to identify critical substituent positions.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Q. What analytical methods detect trace impurities in this compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.